

A Comparative Guide to CHK-336 and siRNA Therapies for Hyperoxaluria

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two emerging therapeutic strategies for hyperoxaluria: the small molecule inhibitor **CHK-336** and small interfering RNA (siRNA) therapies. We present a comprehensive overview of their mechanisms of action, comparative efficacy and safety data from preclinical and clinical studies, and the experimental methodologies employed in their evaluation.

Introduction to Therapeutic Strategies

Primary hyperoxaluria (PH) is a group of rare genetic disorders characterized by the overproduction of oxalate, leading to recurrent kidney stones, nephrocalcinosis, and progressive kidney failure.^{[1][2]} The primary therapeutic goal in hyperoxaluria is to reduce the hepatic production of oxalate. Two distinct molecular approaches have emerged as promising treatments: the inhibition of lactate dehydrogenase A (LDHA) by the small molecule **CHK-336**, and the silencing of key enzymes in the oxalate synthesis pathway using siRNA therapies like Lumasiran and Nedosiran.

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase (LDH).^{[3][4]} By blocking the final step in the hepatic synthesis of oxalate, **CHK-336** has the potential to treat all forms of primary hyperoxaluria.^{[3][4]}

siRNA therapies utilize the body's natural RNA interference (RNAi) mechanism to silence the expression of specific genes.^[5] In the context of hyperoxaluria, these therapies are designed

to target the mRNA of enzymes crucial for oxalate production. The two leading siRNA therapies are:

- Lumasiran (Oxlumo™): Targets hydroxyacid oxidase 1 (HAO1), the gene encoding the enzyme glycolate oxidase (GO). This action reduces the conversion of glycolate to glyoxylate, the precursor of oxalate.[6][7] Lumasiran is approved for the treatment of Primary Hyperoxaluria Type 1 (PH1).[7]
- Nedosiran (Rivfloza™): Targets lactate dehydrogenase A (LDHA), the same enzyme targeted by **CHK-336**, thereby directly inhibiting the conversion of glyoxylate to oxalate.[6][8] Nedosiran is approved for the treatment of PH1 in patients aged 9 years and older and is being investigated for other forms of PH.[6][9]

Mechanism of Action

The core difference between **CHK-336** and siRNA therapies lies in their approach to reducing enzyme activity. **CHK-336** directly inhibits the LDHA enzyme, while siRNAs prevent the synthesis of the target enzyme by degrading its mRNA.

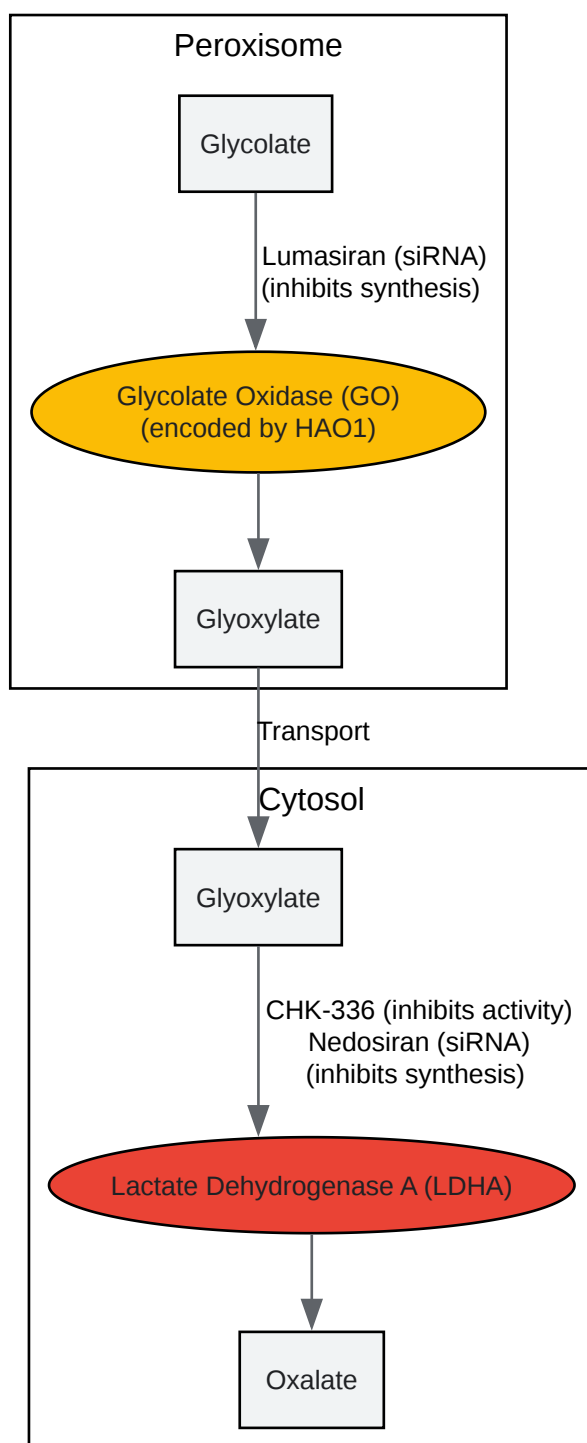
CHK-336: Direct Enzyme Inhibition

CHK-336 is a potent and selective inhibitor of the human LDH enzyme.[10] Its liver-targeted distribution is facilitated by organic anion transporting polypeptides (OATPs), which actively transport the molecule into hepatocytes.[10][11] This targeted delivery maximizes the drug's concentration at the site of action while minimizing systemic exposure.[12]

siRNA Therapies: Gene Silencing

siRNA therapies for hyperoxaluria are typically conjugated with N-acetylgalactosamine (GalNAc), which binds to the asialoglycoprotein receptor (ASGPR) highly expressed on hepatocytes. This ensures liver-specific delivery. Once inside the hepatocyte, the siRNA molecule is loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the target mRNA (either HAO1 for Lumasiran or LDHA for Nedosiran), leading to its cleavage and subsequent degradation. This prevents the translation of the mRNA into a functional enzyme.[6]

Diagram of Signaling Pathways



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Caption: Oxalate synthesis pathway and points of intervention.

Comparative Efficacy

Preclinical Data

Both **CHK-336** and siRNA therapies have demonstrated significant efficacy in preclinical models of hyperoxaluria.

Therapy	Animal Model	Key Findings	Citation(s)
CHK-336	PH1 (Agxt knockout) and PH2 (Grhpr knockout) mouse models	Robust and dose-dependent reductions in urinary oxalate to the normal range.	[10] [13] [14]
Rat pharmacodynamic model	Dose-dependent inhibition of the conversion of 13C2-glycolate to 13C2-oxalate.	[10] [11]	
Lumasiran	PH1 mouse model	Normalization of oxalate production in hepatocytes.	[15]
Rat model of hyperoxaluria	Near normalization of urinary oxalate levels.	[16]	
Nedosiran	PH1 and PH2 mouse models	Significant reduction in urinary oxalate excretion and prevention of calcium oxalate crystal deposition.	[6]
Non-human primates	Liver-specific knockdown of the LDH enzyme.	[6] [7]	

Clinical Data

Clinical trials have provided quantitative data on the efficacy of these therapies in patients.

Table 1: **CHK-336** Clinical Trial Data (Phase 1)

Study Population	Dosing	Key Efficacy Findings	Citation(s)
Healthy Volunteers (n=104)	Single doses: 15 mg to 500 mgMultiple doses: 30 mg to 500 mg daily for 14 days	Established proof-of-mechanism by blocking hepatic oxalate production using a 13C2-glycolate tracer. Maximal inhibition of tracer conversion was observed at single doses of 60-125 mg.	[9] [17] [18]

Table 2: Lumasiran Clinical Trial Data (Phase 3 - ILLUMINATE-A)

Study Population	Dosing	Urinary Oxalate Reduction	Plasma Oxalate Reduction	Citation(s)
PH1 patients (≥6 years old)	3 mg/kg monthly for 3 months, then quarterly	65.4% mean reduction at 6 months (vs. 11.8% for placebo). 52% of patients achieved normal 24-hour urinary oxalate levels at 6 months.	Significant reduction compared to placebo.	[7] [11]
PH1 patients with advanced kidney disease (ILLUMINATE-C)	Weight-based monthly or quarterly dosing	Not the primary endpoint	33.3% mean reduction in patients not on hemodialysis. 42.4% mean reduction in patients on hemodialysis.	[3]

Table 3: Nedosiran Clinical Trial Data (Phase 2 - PHYOX2)

Study Population	Dosing	Urinary Oxalate Reduction	Plasma Oxalate Reduction	Citation(s)
PH1 and PH2 patients	Once monthly subcutaneous injection	Significant reduction from baseline in 24-hour urinary oxalate excretion from day 90 to 180 compared to placebo.	Significant reduction in PH1 patients compared to placebo.	[6] [16] [19]
PH3 patients (Phase 1 - PHYOX4)	Single 3 mg/kg dose	24.5% mean reduction in 24-hour urinary oxalate excretion at day 85.	Not reported.	[10]

Safety and Tolerability

CHK-336: In a Phase 1 trial with healthy volunteers, **CHK-336** was generally well-tolerated in single doses up to 500 mg and multiple daily doses up to 60 mg for 14 days.[\[17\]](#)[\[18\]](#) However, the trial was voluntarily paused after a serious adverse event of anaphylaxis occurred in a participant who received a 125 mg dose in the multiple ascending dose cohort.[\[4\]](#)[\[17\]](#)[\[18\]](#)

Lumasiran: The most common adverse event reported in clinical trials was mild and transient injection-site reactions (occurring in 38% of patients).[\[7\]](#)[\[11\]](#) No severe or serious adverse events were reported in the pivotal ILLUMINATE-A trial.[\[7\]](#)[\[11\]](#)

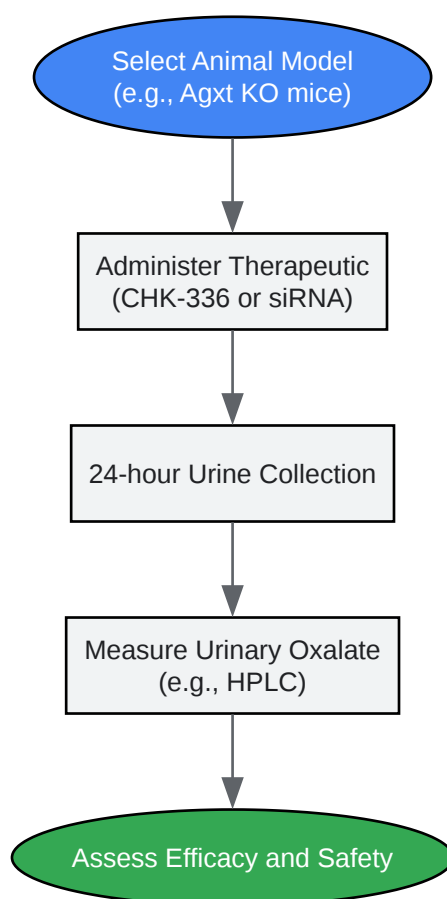
Nedosiran: The most frequently reported adverse event is injection site reactions.[\[6\]](#)[\[19\]](#) No severe treatment-associated adverse events have been reported in clinical trials.[\[6\]](#)[\[8\]](#)

Experimental Protocols

Preclinical Animal Models

- PH1 Mouse Model: Typically involves genetically engineered mice with a knockout of the Agxt gene, which encodes the AGT enzyme deficient in PH1.
- PH2 Mouse Model: Utilizes mice with a knockout of the Grhpr gene, responsible for the GRHPR enzyme deficiency in PH2.
- Pharmacodynamic Assessment: The conversion of a stable isotope-labeled precursor, such as $^{13}\text{C}_2$ -glycolate, to $^{13}\text{C}_2$ -oxalate is measured in urine to assess the in vivo activity of the therapeutic agent.

Diagram of a General Preclinical Study Workflow



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References

- 1. siRNA Design Principles and Off-Target Effects | Springer Nature Experiments [experiments.springernature.com]
- 2. Characterization of CHK-336, A First-in-Class, Liver-Targeted, Small-Molecule Lactate Dehydrogenase Inhibitor for Hyperoxaluria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lumasiran for Advanced Primary Hyperoxaluria Type 1: Phase 3 ILLUMINATE-C Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHK-336 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. urologytimes.com [urologytimes.com]
- 7. urologytimes.com [urologytimes.com]
- 8. researchgate.net [researchgate.net]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Nedosiran in primary hyperoxaluria subtype 3: results from a phase I, single-dose study (PHYOX4) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. Efficacy and Safety of Lumasiran in Patients With Primary Hyperoxaluria Type 1: Results from a Phase III Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scitepress.org [scitepress.org]
- 14. lifesciencesbc.ca [lifesciencesbc.ca]
- 15. Human Transporter OATP1B1 Inhibition IC50 Assessment Service - Creative Biolabs [creative-biolabs.com]
- 16. PHYOX2: a pivotal randomized study of nedosiran in primary hyperoxaluria type 1 or 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chinook reports data from Phase I trial of CHK-336 [clinicaltrialsarena.com]
- 18. Chinook Therapeutics presents data from CHK-336 Phase 1 trial - TipRanks.com [tipranks.com]
- 19. consultant360.com [consultant360.com]
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